![molecular formula C17H11FN2O B12707850 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- CAS No. 93663-33-3](/img/structure/B12707850.png)
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-: is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative. Substitution reactions could result in various substituted indenoquinoline derivatives.
Scientific Research Applications
It appears that information regarding the applications of "11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-" is limited. However, some data can be gathered from the available search results regarding its properties, toxicity, and related compounds.
Chemical Identification
The compound "11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-" has the following identifiers :
- RTECS Number: NK9468100
- CAS Registry Number: 93663-33-3
- Molecular Formula: C17-H11-F-N2-O
- Molecular Weight: 278.30
Health Hazard Data
Acute Toxicity
- Test Type: LD (Lethal Dose)
- Route of Exposure: Oral
- Species Observed: Mouse
- Dose/Duration: >2 gm/kg
- Toxic Effects: Details of toxic effects not reported other than lethal dose value
- Reference: Polish Journal of Pharmacology and Pharmacy, 35, 523, 1983
Related Compounds and Potential Applications
- 11H-Indeno(1,2-b)quinoline: This compound has a molecular weight of 217.2652 and a CAS Registry Number of 243-51-6 .
- 2-Methyl-11H-indeno[1,2-B]quinoxalin-11-one: This related compound has potential applications and has a molecular weight of 246.26 g/mol .
- 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one: This compound is a nitrogen-containing derivative with structural similarity to IQ-1 and potential as a JNK inhibitor and for intercalation into DNA, similar to doxorubicin . It may be a lead structure for biological activity studies .
- Indeno[1,2-b]quinolin-11-one: This compound has a molecular weight of 231.24900, a boiling point of 445.5ºC at 760 mmHg, and a density of 1.343g/cm3 .
- 11H-INDENO(1,2-b)QUINOXALIN-11-ONE: This compound has the molecular formula C15H8N2O .
Mechanism of Action
The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby altering their activity. The presence of the fluorine atom and the methylamino group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
11H-Indeno(1,2-b)quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar structural features.
Indeno(1,2-b)quinoline-9,11(6H,10H)-dione: A related compound with different functional groups.
Uniqueness: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is unique due to the presence of the fluorine atom and the methylamino group. These functional groups confer distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is a compound of significant interest due to its unique structural characteristics and potential biological activities. With a molecular formula of C17H12FN2O and a molecular weight of approximately 278.30 g/mol, this compound features an indenoquinoline core that integrates both indole and quinoline moieties, contributing to its diverse biological properties .
The presence of a fluorine atom at the 8-position and a methylamino group at the 10-position enhances the compound's reactivity. The electron-withdrawing nature of the fluorine atom and the nucleophilic character of the methylamino group are critical in determining its biological interactions .
Biological Activity
Research indicates that compounds similar to 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- exhibit various biological activities, particularly in anticancer and antimicrobial domains. Below are summarized findings from various studies:
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of quinoline derivatives on different cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives exhibited significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines. The growth inhibitory potency was assessed using MTS assays, revealing that some compounds reduced cell viability significantly at concentrations ranging from 10 µM to 25 µM .
Cell Line | Concentration (µM) | Survival Rate (%) |
---|---|---|
MDA-MB-231 | 10 | 70 |
PC-3 | 15 | 56 |
MCF-7 | 25 | >82 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated moderate to good activity against this pathogen, suggesting potential use in treating tuberculosis .
Case Studies
In a notable study published in the Polish Journal of Pharmacology, researchers synthesized various derivatives of indenoquinoline compounds and assessed their biological activities. The results indicated that modifications at specific positions significantly influenced their efficacy against cancer cells .
Another study focused on the synthesis of azine derivatives based on the indenoquinoline framework, showing promising results in terms of cytotoxicity against cancer cells while also indicating potential for crossing the blood-brain barrier .
Toxicity Profile
The toxicity profile of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- was assessed through acute toxicity tests in rodent models. The lethal dose (LD) was found to be greater than 2 g/kg when administered orally, indicating a relatively high safety margin for further pharmacological investigations .
Properties
CAS No. |
93663-33-3 |
---|---|
Molecular Formula |
C17H11FN2O |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20) |
InChI Key |
FBVXWGXCLORXOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.